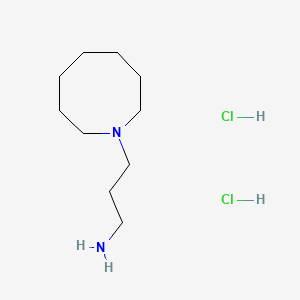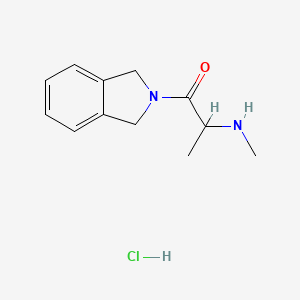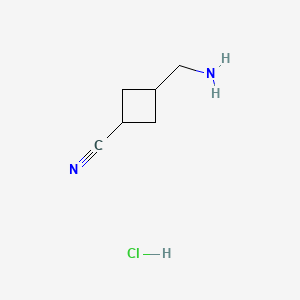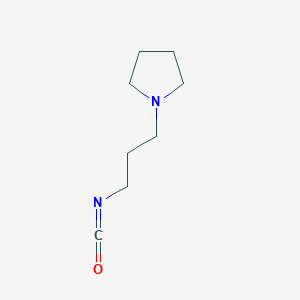![molecular formula C7H8BrCl2N3 B13471986 3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 3-position and an amine group at the 7-position of the imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride can be synthesized through a one-pot tandem cyclization/bromination reaction. The synthesis involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. The reaction conditions are mild and do not require the use of a base .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes as those used in laboratory settings. The scalability of the one-pot tandem cyclization/bromination reaction makes it suitable for industrial applications. The use of ethyl acetate as a solvent and TBHP as an oxidizing agent ensures efficient production with minimal environmental impact .
化学反应分析
Types of Reactions
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Cyclization Reactions: The amine group at the 7-position can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as TBHP and dimethyl sulfoxide (DMSO) are commonly used.
Cyclization Reactions: Cyclization reactions often require the presence of a catalyst or an oxidizing agent.
Major Products Formed
Substitution Reactions: Substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Oxidized imidazo[1,2-a]pyridine derivatives.
Cyclization Reactions: Fused ring systems with enhanced biological activities.
科学研究应用
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
作用机制
The mechanism of action of 3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the bromine atom and the amine group enhances its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
3-Iodoimidazo[1,2-a]pyridine: Similar structure with an iodine atom instead of bromine.
3-Chloroimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
3-Fluoroimidazo[1,2-a]pyridine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s ability to participate in substitution and cyclization reactions, making it a valuable building block in synthetic chemistry .
属性
分子式 |
C7H8BrCl2N3 |
|---|---|
分子量 |
284.97 g/mol |
IUPAC 名称 |
3-bromoimidazo[1,2-a]pyridin-7-amine;dihydrochloride |
InChI |
InChI=1S/C7H6BrN3.2ClH/c8-6-4-10-7-3-5(9)1-2-11(6)7;;/h1-4H,9H2;2*1H |
InChI 键 |
QHMDMGHJMWMQSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=NC=C2Br)C=C1N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


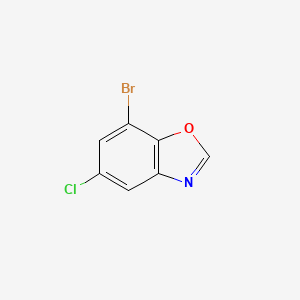
![(2S,4R)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13471915.png)

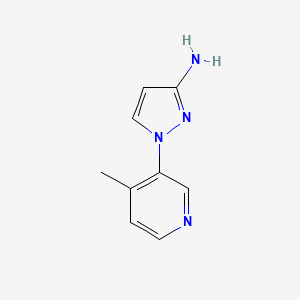

![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
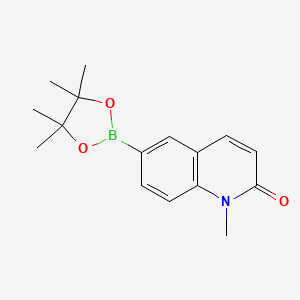
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
